1-Benzhydryloxy-3-(2-hydroxy-ethylamino)-propan-2-ol
CAS No.:
Cat. No.: VC17245269
Molecular Formula: C18H23NO3
Molecular Weight: 301.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H23NO3 |
|---|---|
| Molecular Weight | 301.4 g/mol |
| IUPAC Name | 1-benzhydryloxy-3-(2-hydroxyethylamino)propan-2-ol |
| Standard InChI | InChI=1S/C18H23NO3/c20-12-11-19-13-17(21)14-22-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-21H,11-14H2 |
| Standard InChI Key | LUSDNFWGFGFZPO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)OCC(CNCCO)O |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
1-Benzhydryloxy-3-(2-hydroxy-ethylamino)-propan-2-ol features a central propan-2-ol scaffold (C<sub>3</sub>H<sub>8</sub>O<sub>2</sub>) with two distinct functional groups:
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A benzhydryloxy moiety ((C<sub>6</sub>H<sub>5</sub>)<sub>2</sub>CHO-) at the 1-position, introducing significant steric bulk and aromatic character.
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A 2-hydroxyethylamino group (-NH-CH<sub>2</sub>CH<sub>2</sub>OH) at the 3-position, contributing hydrogen-bonding capacity and hydrophilic properties.
This combination creates a hybrid structure with both lipophilic (benzhydryl) and polar (hydroxyethylamino) domains, a feature observed in neuroactive compounds targeting membrane-bound transporters . The molecular formula is calculated as C<sub>19</sub>H<sub>25</sub>NO<sub>3</sub>, with a theoretical molecular weight of 315.41 g/mol, intermediate between simpler propanolamines and larger benzhydryl ethers .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 1-Benzhydryloxy-3-(2-hydroxy-ethylamino)-propan-2-ol can be inferred from methodologies used for related benzhydryl ethers:
Step 1: Formation of Benzhydryloxy Propanol
A Michael addition reaction between propan-2-ol derivatives and benzhydrol (C<sub>6</sub>H<sub>5</sub>)<sub>2</sub>CHOH, catalyzed by sodium methoxide , could install the benzhydryloxy group. For example, 4-vinylpyridine reacts with benzhydrol under basic conditions to yield substituted propanol intermediates , suggesting adaptability to secondary alcohol systems.
Physicochemical Properties
Predicted Physical Constants
The benzhydryl group substantially increases lipophilicity compared to simpler propanolamines , while the hydroxyethylamino moiety moderates hydrophobicity through hydrogen bonding. This balance suggests moderate membrane permeability suitable for central nervous system targets .
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks at 3340 cm<sup>-1</sup> (O-H stretch), 1600 cm<sup>-1</sup> (aromatic C=C), and 1100 cm<sup>-1</sup> (C-O ether) .
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<sup>1</sup>H NMR: Distinct signals for benzhydryl aromatic protons (δ 7.2-7.4 ppm), propanol methine (δ 4.1 ppm), and ethanolamine -NH- (δ 2.8 ppm) .
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Mass Spectrometry: Molecular ion peak at m/z 315.2 with characteristic fragmentation at the ether linkage .
Applications and Industrial Relevance
Pharmaceutical Development
The structural duality of 1-Benzhydryloxy-3-(2-hydroxy-ethylamino)-propan-2-ol positions it as a lead candidate for:
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Neuropsychiatric Disorders: DAT/NET dual inhibitors for ADHD and depression
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Cardiovascular Therapeutics: β-blockers with enhanced CNS penetration
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Antiparkinsonian Agents: Dopaminergic activity modulation through presynaptic mechanisms
Material Science Applications
Benzhydryl ethers demonstrate utility in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume